molecular formula C11H11N3O B3340838 N'-hydroxy-2-quinolin-8-ylethanimidamide CAS No. 926199-34-0

N'-hydroxy-2-quinolin-8-ylethanimidamide

Cat. No.: B3340838
CAS No.: 926199-34-0
M. Wt: 201.22 g/mol
InChI Key: ZPUMORSTVQNUCM-UHFFFAOYSA-N
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Description

N’-hydroxy-2-quinolin-8-ylethanimidamide is a biochemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthetic routes and reaction conditions for N’-hydroxy-2-quinolin-8-ylethanimidamide are not extensively detailed in the available literature. it is typically synthesized through organic synthesis methods involving quinoline derivatives. Industrial production methods would likely involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N’-hydroxy-2-quinolin-8-ylethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-hydroxy-2-quinolin-8-ylethanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-quinolin-8-ylethanimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can affect various biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling and regulation .

Comparison with Similar Compounds

N’-hydroxy-2-quinolin-8-ylethanimidamide can be compared with other similar compounds, such as:

    8-Hydroxyquinoline: A compound with a broad range of applications, including as a chelating agent and in medicinal chemistry.

    2-Quinolinylmethanol: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Quinoline-8-carboxylic acid: Employed in the synthesis of various organic compounds and as a building block in medicinal chemistry.

N’-hydroxy-2-quinolin-8-ylethanimidamide is unique due to its specific structure and the presence of the N’-hydroxy group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N'-hydroxy-2-quinolin-8-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10(14-15)7-9-4-1-3-8-5-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUMORSTVQNUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(=NO)N)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C/C(=N/O)/N)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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